1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)piperidin-4-amine
CAS No.:
Cat. No.: VC15765864
Molecular Formula: C11H20N4
Molecular Weight: 208.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N4 |
|---|---|
| Molecular Weight | 208.30 g/mol |
| IUPAC Name | 1-[(2,5-dimethylpyrazol-3-yl)methyl]piperidin-4-amine |
| Standard InChI | InChI=1S/C11H20N4/c1-9-7-11(14(2)13-9)8-15-5-3-10(12)4-6-15/h7,10H,3-6,8,12H2,1-2H3 |
| Standard InChI Key | DEDFXIWJPQXOMV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1)CN2CCC(CC2)N)C |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Architecture
The IUPAC name 1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)piperidin-4-amine precisely describes its molecular architecture. The core structure consists of a 1,3-dimethylpyrazole ring connected via a methylene bridge to the 4-amino position of a piperidine ring. This configuration creates a bifunctional molecule with both aromatic and aliphatic amine characteristics.
Key structural features include:
-
Pyrazole moiety: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2, methyl groups at positions 1 and 3.
-
Piperidine component: A six-membered saturated ring with an amine group at position 4.
-
Methylene linker: A CH₂ group facilitating conformational flexibility between the two cyclic systems.
The compound's stereochemistry is defined by the piperidine ring's chair conformation and the planar pyrazole ring, creating a three-dimensional structure optimized for receptor binding .
Molecular Properties and Spectral Data
Experimental characterization reveals the following critical data:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀N₄ |
| Molecular Weight | 208.30 g/mol |
| SMILES Notation | CC1=NN(C(=C1)CN2CCC(CC2)N)C |
| InChI Key | DEDFXIWJPQXOMV-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 2 (piperidine NH₂) |
| Hydrogen Bond Acceptors | 4 (pyrazole N, piperidine N) |
Infrared spectroscopy shows characteristic N-H stretching vibrations at 3350–3250 cm⁻¹ and C-N stretches at 1250–1020 cm⁻¹. Nuclear magnetic resonance (¹H NMR) spectra display pyrazole proton singlet signals at δ 6.05 ppm and piperidine methylene protons as multiplets between δ 2.4–2.8 ppm.
Synthetic Methodologies and Optimization
Primary Synthesis Route
The standard synthesis involves a three-step sequence:
-
Pyrazole precursor preparation: 1,3-Dimethyl-5-chloromethylpyrazole is synthesized via cyclocondensation of acetylacetone with methylhydrazine.
-
Nucleophilic substitution: Reaction with piperidin-4-amine in anhydrous dimethylformamide at 80°C for 12 hours.
-
Purification: Column chromatography using silica gel (ethyl acetate:hexane = 3:7) yields the final product with >95% purity.
Critical reaction parameters:
-
Temperature control (<90°C) prevents pyrazole ring decomposition.
-
Anhydrous conditions minimize hydrolysis of the chloromethyl intermediate.
-
Stoichiometric excess of piperidin-4-amine (1.5 eq) maximizes yield.
Alternative Synthetic Approaches
Recent advancements propose microwave-assisted synthesis, reducing reaction time from 12 hours to 45 minutes with comparable yields (82% vs. 78%) . Solvent-free mechanochemical methods using ball milling demonstrate potential for green chemistry applications but currently achieve lower yields (61%) .
Physicochemical and Pharmacokinetic Profile
Solubility and Stability
Experimental measurements reveal:
-
Water solubility: 1.2 mg/mL at 25°C (pH 7.4).
-
LogP: 1.8 ± 0.2 (octanol/water).
-
pKa: 9.1 (piperidine NH), 4.7 (pyrazole NH).
The compound exhibits pH-dependent stability, with optimal storage at 4°C in amber vials under nitrogen atmosphere. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months.
ADME Characteristics
In vitro ADME studies using Caco-2 cells demonstrate:
-
Permeability: 8.7 × 10⁻⁶ cm/s (high intestinal absorption potential) .
-
CYP450 Metabolism: Primarily metabolized by CYP3A4 (62%) and CYP2D6 (24%) .
Biological Activities and Mechanism of Action
Receptor Binding Affinities
Radioligand displacement assays reveal multi-target activity:
| Receptor Type | IC₅₀ (nM) | Assay System |
|---|---|---|
| Histamine H₃ | 112 ± 15 | HEK293 membranes |
| Sigma-1 | 84 ± 9 | Guinea pig brain |
| 5-HT₆ | 256 ± 32 | Radioligand binding |
The dual H₃/sigma-1 affinity suggests potential for cognitive enhancement and neuroprotection . Molecular docking studies indicate the piperidine amine forms salt bridges with Asp110 (H₃ receptor) and Glu172 (sigma-1) .
Functional Cellular Responses
In PC12 neuronal cells:
-
Neurotrophic effects: 2.3-fold increase in NGF secretion at 10 μM .
-
Oxidative stress protection: 78% reduction in H₂O₂-induced apoptosis .
-
Long-term potentiation: Enhances hippocampal slice LTP by 41% at 1 μM .
Therapeutic Applications and Clinical Relevance
Neurological Disorders
Preclinical models demonstrate:
-
Alzheimer's disease: 35% reduction in Aβ42 plaques (3xTg-AD mice, 5 mg/kg/day) .
-
Parkinson's disease: Preserves 68% dopaminergic neurons in MPTP model .
-
Neuropathic pain: ED₅₀ = 12 mg/kg in chronic constriction injury model .
Psychiatric Indications
-
Depression: 50% reduction in immobility time (forced swim test) at 20 mg/kg .
-
Schizophrenia: Normalizes PPI deficits (apomorphine model) at 15 mg/kg .
Future Research Directions
Emerging opportunities include:
-
Prodrug development: Esterification of the piperidine amine to enhance bioavailability .
-
PET tracer synthesis: Carbon-11 labeling for receptor occupancy studies .
-
Combinatorial therapies: Synergy testing with acetylcholinesterase inhibitors .
Ongoing phase I clinical trials (NCT04837251) are evaluating safety in healthy volunteers, with preliminary data expected Q4 2025 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume